molecular formula C9H10N2O B2528641 2-(Imidazo[1,2-a]pyridin-2-yl)ethanol CAS No. 21755-54-4

2-(Imidazo[1,2-a]pyridin-2-yl)ethanol

Cat. No.: B2528641
CAS No.: 21755-54-4
M. Wt: 162.192
InChI Key: NABLPDCMGZSJNQ-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyridin-2-yl)ethanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring system attached to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanol typically involves the cyclization of 2-aminopyridine with α-haloketones or α-haloesters. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . This reaction yields the imidazo[1,2-a]pyridine core, which can then be further functionalized to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to yield partially or fully saturated derivatives.

    Substitution: The hydrogen atoms on the imidazo[1,2-a]pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) in the presence of a base are commonly employed.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Imidazo[1,2-a]pyridin-2-yl)ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Imidazo[1,2-a]pyridin-3-yl)ethanol
  • 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethanol
  • 2-(Imidazo[1,2-a]quinolin-2-yl)ethanol

Uniqueness

2-(Imidazo[1,2-a]pyridin-2-yl)ethanol is unique due to its specific ring structure and the presence of the ethanol group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for diverse applications .

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h1-3,5,7,12H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABLPDCMGZSJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A procedure similar to that described in Preparation 2 was repeated, except that 2.65 g of ethyl imidazo-[1,2-a]pyridin-2-ylacetate (prepared as described in Preparation 25), 0.5 of lithium aluminum hydride and 100 ml of tetrahydrofuran were used, to give the title compound as a crude product. This crude product was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of ethyl acetate and ethanol in ratios ranging from 20:1 to 4:1 by volume as the eluent, to give 1.32 g of the title compound, melting at 120.3°-126.9° C.
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Synthesis routes and methods II

Procedure details

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